4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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Overview
Description
4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a piperazine ring fused to a cyclopentapyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a piperazine derivative with a cyclopentapyrimidine precursor under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile, followed by refluxing for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated derivatives.
Scientific Research Applications
4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets in the body. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions modulate neurotransmitter release and receptor activity, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
Pyrimidinylpiperazine: Known for its activity as an α2-adrenergic receptor antagonist and partial agonist of the 5-HT1A receptor.
Uniqueness
4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific structural features and the combination of its pharmacological activities. Its ability to interact with multiple receptor types makes it a versatile compound for drug development.
Properties
Molecular Formula |
C11H16N4 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C11H16N4/c1-2-9-10(3-1)13-8-14-11(9)15-6-4-12-5-7-15/h8,12H,1-7H2 |
InChI Key |
LPUNPYGXIVUFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCNCC3 |
Origin of Product |
United States |
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